p-Butoxybenzylidene p-hexylaniline
Description
Properties
CAS No. |
39777-12-3 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
OFIBDXCRLAWBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Condensation Reaction Mechanisms and Pathways for Schiff Base Formation
The formation of p-Butoxybenzylidene p-hexylaniline is achieved through a condensation reaction, a process that involves the joining of two molecules with the elimination of a small molecule, typically water. youtube.comjetir.org This reaction forms the azomethine or imine group that is characteristic of Schiff bases. jetir.org
The mechanism proceeds through a few key reversible steps. nih.gov It begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. nih.gov This is followed by a proton transfer to form a neutral aminoalcohol intermediate, known as a carbinolamine. The final step is the elimination of a water molecule to form the stable imine product. nih.gov
The selection of precursors is fundamental to designing a liquid crystal with specific properties. For the target compound, the reactants are an aromatic aldehyde with an alkoxy tail and an aromatic amine with an alkyl tail.
p-Butoxybenzaldehyde: This is the aldehyde component. The butoxy group (-OC₄H₉) serves as one of the terminal flexible chains, which is crucial for the formation of liquid crystalline phases.
p-hexylaniline: This is the primary aromatic amine. The hexyl group (-C₆H₁₃) provides the other terminal flexible chain. guidechem.com The properties of p-hexylaniline are well-documented. sigmaaldrich.comnih.gov
| Reactant | Chemical Structure | Molar Mass (g/mol) | Key Role |
|---|---|---|---|
| p-Butoxybenzaldehyde | C₄H₉O-C₆H₄-CHO | 178.23 | Provides the aldehyde core and the terminal alkoxy chain. |
| p-hexylaniline | C₆H₁₃-C₆H₄-NH₂ | 177.29 | Provides the aniline (B41778) core and the terminal alkyl chain. sigmaaldrich.com |
The condensation reaction to form a Schiff base can be slow and is often facilitated by a catalyst and specific reaction conditions.
Acid Catalysis: The reaction is commonly catalyzed by a small amount of acid. The catalyst's role is twofold: it protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Subsequently, it protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (H₂O) and facilitating the final dehydration step to form the imine.
Reflux: The synthesis is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol or toluene. jetir.org Heating the reaction mixture to the boiling point of the solvent provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing also ensures that the reaction temperature remains constant. The use of a Dean-Stark apparatus can be employed to remove the water formed during the reaction, which drives the equilibrium towards the formation of the Schiff base product. In some syntheses, particularly in the absence of polar solvents, an additional molecule of the amine reactant itself may play a role in stabilizing the reaction's transition state. peerj.comresearchgate.net
Advanced Purification Techniques for Liquid Crystalline Products (e.g., Recrystallization)
The purity of a liquid crystalline compound is paramount, as even small amounts of impurities can significantly alter the transition temperatures and the stability of the mesophases. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. pitt.edumt.com
The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. ualberta.cawikipedia.org The process involves several key steps:
Solvent Selection: An ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. pitt.edu The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Dissolution: The crude solid product is dissolved in the minimum amount of the hot (boiling) solvent to create a saturated solution. ualberta.ca
Filtration (optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, forming a pure crystal lattice that excludes the impurity molecules. wikipedia.org
Collection and Washing: The purified crystals are collected by vacuum filtration. They are then washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surfaces. pitt.edu
Drying: The crystals are dried to remove any remaining solvent.
For liquid crystals, purity is often assessed using techniques like differential scanning calorimetry (DSC), which can detect shifts in phase transition temperatures caused by impurities. mdpi.com In some cases, for achieving ultra-high purity, more advanced techniques like zone refining may be employed. tandfonline.com
Strategies for Structural Modifications and Homologous Series Synthesis
The synthesis of this compound is a template for creating a vast library of related liquid crystalline compounds. By systematically modifying the molecular structure, chemists can fine-tune the material's properties, such as its mesophase type (nematic, smectic) and temperature range.
A common strategy is the synthesis of a homologous series, where the lengths of the terminal alkyl and alkoxy chains are varied. anjs.edu.iq For the general structure CₙH₂ₙ₊₁O-C₆H₄-CH=N-C₆H₄-CₘH₂ₘ₊₁, a series can be generated by keeping 'n' constant while varying 'm', or vice-versa. This systematic variation has a predictable effect on the liquid crystalline properties. Generally, increasing the chain length tends to stabilize smectic phases over nematic phases and lowers the melting points.
| Alkyl Chain (m) | Compound Name | Illustrative Phase Transition Behavior |
|---|---|---|
| 2 | p-Butoxybenzylidene-p-ethylaniline | Exhibits a nematic phase over a specific temperature range. |
| 4 | p-Butoxybenzylidene-p-butylaniline | Often shows a stable nematic phase. |
| 6 | p-Butoxybenzylidene-p-hexylaniline | The target compound, known for its nematic properties. |
| 8 | p-Butoxybenzylidene-p-octylaniline | May exhibit both smectic and nematic phases. |
Modifications are not limited to the terminal chains. Introducing substituents on the central benzene (B151609) rings or altering the central linkage can also have a profound impact. acs.orgtandfonline.com
Terminal Group Substituents: The electronic nature of substituents on the aromatic rings can influence the reactivity of the precursors. For example, an electron-withdrawing group on the benzaldehyde ring would increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, an electron-donating group on the aniline ring would increase its nucleophilicity. The size and polarity of these terminal groups significantly affect the final mesomorphic properties. mdpi.com
Central Group Substituents: Adding a lateral substituent (e.g., a halogen like Cl) to one of the benzene rings increases the breadth of the molecule. mdpi.com This steric hindrance can disrupt the packing efficiency of the molecules, often leading to a decrease in the melting point and the thermal stability of the liquid crystal phases. tandfonline.commdpi.com Such modifications can impact the ease of crystallization during purification, which may affect the final purity and yield of the desired product. The planarity of the molecule is critical, and any substituent that causes a significant deviation from planarity can hinder the formation of stable mesophases. mdpi.com
Advanced Spectroscopic Characterization Techniques in Anisotropic Phases
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei, making it exceptionally well-suited for studying the orientational order and dynamics of liquid crystals.
Variable-Director ¹³C NMR for Resolution Enhancement in Smectic Phases
In the ordered phases of liquid crystals, the anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, lead to significant line broadening in ¹³C NMR spectra. This broadening can obscure valuable information by causing spectral overlap. Variable-director NMR techniques are employed to address this challenge. weizmann.ac.ilweizmann.ac.il By mechanically reorienting the liquid crystal director with respect to the external magnetic field, it is possible to distinguish between isotropic and anisotropic chemical shifts. weizmann.ac.ilnih.gov
Table 1: Illustrative ¹³C Chemical Shift Anisotropy (Δσ) and Order Parameter (S) Data for a Nematic Liquid Crystal
| Carbon Site | Isotropic Shift (ppm) | Anisotropic Shift (ppm) | Calculated Order Parameter (S) |
| Aromatic C-H | 128 | 45 | 0.65 |
| Aromatic C-N | 150 | -30 | 0.62 |
| Aromatic C-O | 160 | -25 | 0.63 |
| Alkoxy CH₂ | 68 | 15 | 0.55 |
| Alkyl CH₂ | 32 | 10 | 0.50 |
| Alkyl CH₃ | 14 | 5 | 0.45 |
| Note: This table is a hypothetical representation to illustrate the type of data obtained from variable-director NMR experiments. The values are typical for a nematic liquid crystal and are not specific to p-Butoxybenzylidene p-hexylaniline. |
Analysis of Chemical Shift Displacements and Anisotropic Contributions in Liquid Crystalline Solvents
The NMR spectrum of a molecule dissolved in a liquid crystalline solvent, such as this compound, will exhibit chemical shift displacements compared to its spectrum in an isotropic solvent. softmaterials.ca These displacements arise from the anisotropic environment of the liquid crystal and are directly related to the orientational order of the solute molecule. researchgate.net By analyzing these anisotropic contributions to the chemical shift, it is possible to determine the order parameters of the solute and gain insights into the intermolecular interactions between the solute and the liquid crystal host. softmaterials.ca
Application of NMR Spin Relaxation Models for Molecular Dynamics in Ordered Systems
NMR spin relaxation measurements provide detailed information about the dynamic processes occurring within the liquid crystal, such as molecular rotations, translations, and collective director fluctuations. nih.govresearchgate.net The spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to molecular motions on different timescales. researchgate.net By applying appropriate theoretical models, such as those that consider order director fluctuations and molecular self-diffusion, it is possible to extract quantitative information about rotational correlation times, diffusion coefficients, and viscoelastic properties of the liquid crystalline phase. nih.gov While specific spin relaxation data for this compound is not available in the literature, the general approach is well-established for other liquid crystalline systems. nih.govresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a magnetic resonance technique that detects transitions between electron spin states in the presence of a magnetic field. It is particularly useful for studying paramagnetic species, and when used with spin probes, it can provide valuable information about the anisotropic environment of liquid crystals.
Investigation of Anisotropic Ordering and Spin Relaxation Phenomena
To study a diamagnetic liquid crystal like this compound using ESR, a small amount of a stable paramagnetic molecule, known as a spin probe, is introduced into the system. nih.govresearchgate.net The ESR spectrum of the spin probe is highly sensitive to its orientation and rotational motion. In the anisotropic environment of the liquid crystal, the spin probe will adopt a preferred orientation, leading to an anisotropic ESR spectrum. mdpi.com
Analysis of the g-factor and hyperfine coupling anisotropies in the ESR spectrum allows for the determination of the orientational order parameter of the spin probe, which in turn reflects the ordering of the liquid crystal host. orientjchem.org Furthermore, the lineshapes in the ESR spectrum are influenced by the dynamics of the spin probe. mdpi.com By simulating the experimental spectra, information about the rotational correlation times and the anisotropy of the rotational diffusion can be obtained, providing insights into the microscopic viscosity and dynamics of the liquid crystal. nih.govresearchgate.net
Table 2: Representative ESR Spin Probe Parameters in a Nematic Host
| Spin Probe | Order Parameter (S) | Rotational Correlation Time (τc) (ns) | Anisotropy of Rotational Diffusion (N) |
| TEMPO | 0.58 | 0.1 | 2.5 |
| 5-DSA | 0.65 | 0.2 | 3.0 |
| 16-DSA | 0.40 | 0.05 | 1.8 |
| Note: This table presents typical data for common spin probes (TEMPO, 5-doxyl stearic acid, 16-doxyl stearic acid) in a nematic liquid crystal. The values are illustrative and not specific to this compound. |
Utility of Paramagnetic Probes in Liquid Crystalline Solvents
ESR Line Shape Analysis for Rotational Reorientation Dynamics
The analysis of ESR line shapes provides a quantitative measure of the rotational dynamics of the spin probe within the liquid crystal matrix. The shape and width of the spectral lines are governed by the motional regime of the probe, which in turn is dictated by the viscosity and anisotropic potential of the liquid crystalline solvent. In the fast-motional regime, the rotational correlation times can be extracted, offering a window into the "fluidity" of the local environment.
For a liquid crystal like this compound, analyzing the ESR line shapes at various temperatures and in different phases would reveal how the rotational freedom of a guest molecule is restricted by the orientational potential of the mesophase. This analysis can distinguish between different models of rotational diffusion (e.g., isotropic versus anisotropic rotation) and quantify the ordering potential. However, specific research detailing the ESR line shape analysis for rotational reorientation dynamics in this compound is not documented in publicly accessible scientific sources.
Optical Spectroscopy for Investigating Orientational Order and Polarizability
Optical spectroscopy is a fundamental tool for characterizing the macroscopic properties of liquid crystals that arise from their microscopic molecular order. Techniques focusing on refractive indices and polarizability are particularly crucial.
Refractive Index Measurements in Nematic and Smectic Phases
Due to their anisotropic nature, liquid crystals exhibit birefringence, meaning they have different refractive indices for light polarized parallel and perpendicular to the director (the average direction of molecular orientation). In the nematic and smectic phases of a liquid crystal like this compound, one would expect to measure two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized along the director and the ordinary refractive index (nₒ) for light polarized perpendicular to it.
These measurements are typically performed using a refractometer, often an Abbé refractometer, with the liquid crystal sample aligned by surface treatments or external fields. The temperature dependence of nₑ and nₒ is of particular interest as it reflects the changes in the orientational order with temperature. At the transition to the isotropic liquid phase, the birefringence (Δn = nₑ - nₒ) abruptly drops to zero. Despite the fundamental nature of this measurement, specific experimental data for the refractive indices of this compound in its nematic and smectic phases are not available in the reviewed literature.
Estimation of Orientational Order Parameter (S) using Various Models (e.g., Vuks, Neugebauer, Haller)
The macroscopic orientational order of a liquid crystal is quantified by the order parameter, S. This parameter can be estimated from the refractive index data using various theoretical models that relate the macroscopic optical anisotropy to the microscopic molecular polarizability.
Vuks Model: This model assumes that the internal electric field experienced by a molecule within the liquid crystal is isotropic, similar to that in a liquid. It provides a simple, direct relationship between the refractive indices and the components of the molecular polarizability tensor.
Neugebauer Model: In contrast to the Vuks model, the Neugebauer model considers the anisotropy of the internal field, which is a more physically realistic assumption for ordered systems like liquid crystals. This model requires knowledge of the principal molecular polarizabilities.
Haller Model: The Haller model provides an empirical approach to determine the order parameter by extrapolating the birefringence data to a temperature of absolute zero, where perfect order (S=1) is assumed. It posits a simple power-law relationship between the birefringence and the temperature relative to the clearing temperature.
The choice of model can influence the calculated value of S, and comparisons between models can offer insights into the nature of the intermolecular interactions. The application of these models to determine the orientational order parameter of this compound is contingent on the availability of its refractive index and polarizability data, which are not currently found in the scientific literature.
Calculation of Principal Polarizabilities and Polarizability Anisotropy
The molecular polarizability describes how the electron cloud of a molecule is distorted by an external electric field. For rod-like molecules such as this compound, the polarizability is anisotropic. The principal polarizabilities, α∥ and α⊥, represent the polarizability parallel and perpendicular to the long molecular axis, respectively. The difference between these, the polarizability anisotropy (Δα = α∥ - α⊥), is a key parameter that influences the liquid crystalline behavior.
These values can be calculated theoretically using quantum chemical methods or determined experimentally by combining refractive index and density data with the Vuks or Neugebauer models. The polarizability anisotropy is directly related to the birefringence of the material and is a critical factor in determining the strength of the orientational ordering. There is no published experimental or theoretical data for the principal polarizabilities and polarizability anisotropy of this compound.
Evaluation of Local Field Effects in Optical Properties
The optical properties of a dense medium like a liquid crystal are influenced by the fact that the electric field experienced by a single molecule (the local field) is different from the external applied field. This local field is the sum of the external field and the field produced by the surrounding polarized molecules. The Vuks and Neugebauer models are, in essence, different approximations of this local field.
A thorough evaluation of local field effects is crucial for accurately connecting the macroscopic refractive indices to the microscopic molecular polarizabilities. Different assumptions about the shape of the cavity surrounding a molecule and the distribution of its neighbors lead to different local field factors. Analyzing these effects allows for a more refined understanding of the dielectric and optical properties of the liquid crystal. A detailed study evaluating the local field effects in this compound has not been found in the existing body of scientific research.
X-ray Diffraction Studies for Mesophase Structure Elucidation
X-ray diffraction is a powerful, non-destructive technique used to probe the periodic structures within materials. In the context of liquid crystals like this compound, XRD provides critical insights into the nature of the ordering present in different mesophases, such as the nematic and smectic phases. By analyzing the angles and intensities of the diffracted X-ray beams, researchers can determine key structural parameters, including the spacing between molecular layers and the degree of positional and orientational order.
In the smectic phases of liquid crystals, the constituent molecules are organized into layers. The distance between these layers, known as the smectic layer spacing (d), is a fundamental parameter that can be precisely measured using X-ray diffraction. The diffraction pattern of a smectic phase typically exhibits a sharp, intense peak at a specific angle (θ), which is related to the layer spacing by Bragg's Law: nλ = 2d sin(θ), where n is an integer representing the order of diffraction and λ is the wavelength of the incident X-rays.
For calamitic (rod-shaped) liquid crystals such as this compound, the smectic layer spacing provides valuable information about the packing of the molecules within the layers. In the simplest smectic A (SmA) phase, the molecules are, on average, oriented perpendicular to the layer planes. In this case, the layer spacing is expected to be close to the full molecular length. Deviations from this can indicate molecular tilting (as in the smectic C phase) or intermolecular interdigitation.
| Compound | Mesophase | Wave Vector (q₀) (Å⁻¹) | Calculated Smectic Layer Spacing (d) (Å) |
| Butyloxybenzilidene-octylaniline (4O.8) | Smectic A | 0.2222(1) | ~28.28 |
Note: The data presented is for a closely related homolog, butyloxybenzilidene-octylaniline (4O.8), as a proxy for this compound due to the scarcity of specific data for the latter.
X-ray diffraction is also instrumental in characterizing the extent of order within liquid crystalline phases. Liquid crystals are distinguished by the presence of long-range orientational order, meaning the molecules tend to align along a common direction (the director), while their positional order can vary.
Long-Range Order: In smectic phases, there is quasi-long-range positional order in the direction perpendicular to the layers, which gives rise to the sharp Bragg peaks discussed previously. This indicates that the layered structure is maintained over macroscopic distances. The sharpness of these peaks is a direct measure of the extent of this long-range order. In the smectic A phase of similar nonpolar liquid crystals, the quasi-long-range order is a defining characteristic. aps.org
Short-Range Order: In contrast, within the smectic layers, the molecules typically exhibit only short-range positional order, similar to a two-dimensional liquid. This results in broad, diffuse scattering peaks at wider angles in the X-ray diffraction pattern. These diffuse peaks correspond to the average distance between neighboring molecules within a layer. In the nematic phase, which lacks the layered structure of the smectic phase, only short-range positional order exists in all directions, leading to diffuse X-ray scattering patterns. The analysis of the shape and width of the diffraction peaks allows for the determination of correlation lengths, which quantify the distance over which the molecular positions are correlated. Studies on similar systems have successfully modeled the X-ray scattering data with a structure factor that accounts for both thermal fluctuations and static disorder, providing a detailed picture of the short-range order. aps.org
Thermal and Thermophysical Characterization of Mesomorphic Transitions
Thermal Analysis Techniques for Phase Transition Thermodynamics
To quantitatively analyze the thermodynamics of these phase transitions, several experimental techniques are employed. These methods provide valuable data on the energy changes and physical properties associated with the transitions.
Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal properties of liquid crystals. By measuring the heat flow into or out of a sample as a function of temperature, DSC can precisely determine the temperatures and enthalpy changes (ΔH) associated with phase transitions. researchgate.net The entropy change (ΔS) for each transition can then be calculated using the relationship ΔS = ΔH/T, where T is the transition temperature in Kelvin.
For p-Butoxybenzylidene p-hexylaniline and related compounds, DSC studies reveal distinct peaks corresponding to the transitions between different mesophases, such as the smectic, nematic, and isotropic phases. researchgate.net The magnitude of the enthalpy change provides insight into the degree of structural rearrangement occurring at the transition. For instance, transitions involving a significant change in positional and orientational order, like the crystal-to-liquid crystal transition, will typically have a larger enthalpy change compared to transitions between two liquid crystal phases. researchgate.net The sharpness and shape of the DSC peaks also offer qualitative information about the nature of the transition.
| Transition | Enthalpy Change (ΔH) | Entropy Change (ΔS) |
| Crystal → Smectic B | Varies | Varies |
| Smectic B → Smectic A | Varies | Varies |
| Smectic A → Nematic | Varies | Varies |
| Nematic → Isotropic | Varies | Varies |
Note: Specific values for enthalpy and entropy changes for this compound require experimental determination and can be influenced by factors such as sample purity and heating/cooling rates.
Dilatometry is a technique used to measure the volume changes of a substance as a function of temperature. This data is essential for determining the temperature-dependent density and the coefficient of thermal expansion. In the context of liquid crystals, dilatometry provides valuable information about the packing efficiency of the molecules in different phases.
As this compound is heated, its volume generally increases, and consequently, its density decreases. However, at the phase transition points, discontinuous jumps or changes in the slope of the volume versus temperature curve are observed. These anomalies are directly related to the changes in molecular arrangement and free volume associated with the transition. The coefficient of thermal expansion, which is the fractional change in volume per degree change in temperature, also exhibits characteristic changes at the phase transitions, reflecting the altered intermolecular interactions in the new phase.
| Phase | Density (ρ) | Coefficient of Thermal Expansion (α) |
| Crystalline | Highest | Lowest |
| Smectic | Intermediate | Intermediate |
| Nematic | Lower | Higher |
| Isotropic Liquid | Lowest | Highest |
Note: The table provides a general trend. Precise experimental data is necessary for quantitative analysis of this compound.
Detailed Analysis of Liquid Crystalline Phase Transitions
The transitions between the different liquid crystalline phases of this compound are of particular interest as they reveal fundamental aspects of the interplay between molecular order and thermal energy.
Phase transitions in liquid crystals can be classified based on their thermodynamic order. researchgate.net
First-Order Transitions: These are characterized by a discontinuous change in the order parameter (e.g., orientational order) and a non-zero latent heat (enthalpy of transition). Most liquid crystal phase transitions, including the melting of the solid into a liquid crystal phase and the transition from a more ordered smectic phase to a less ordered nematic phase, are first-order. researchgate.netrsc.org
Second-Order Transitions: In a second-order transition, the order parameter changes continuously, and there is no latent heat. Instead, there is a discontinuity in the heat capacity. While less common, some transitions between smectic sub-phases can exhibit second-order characteristics. ras.ru
Weakly First-Order Transitions: Some transitions in liquid crystals, while technically first-order, exhibit very small latent heats and nearly continuous changes in the order parameter. These are often referred to as weakly first-order transitions. researchgate.net
The order of the phase transitions in this compound can be determined by a combination of DSC, which measures the enthalpy, and high-resolution studies of physical properties like birefringence or density across the transition.
The transition from the disordered isotropic liquid to a more ordered mesophase is a key characteristic of liquid crystals.
Isotropic-Nematic (I-N) Transition: This transition involves the spontaneous alignment of the long molecular axes along a common direction, known as the director, while the positional order remains random like in a liquid. ucsd.edu The I-N transition is typically a weakly first-order transition, characterized by a small latent heat and a discontinuous jump in the orientational order parameter. researchgate.net Pre-transitional effects are often observed in the isotropic phase close to the transition temperature, indicating the formation of short-range nematic-like clusters. researchgate.net
Isotropic-Smectic A (I-SmA) Transition: In some liquid crystals, the isotropic liquid can transition directly into a smectic A phase, bypassing the nematic phase. The smectic A phase has both orientational order and a one-dimensional positional order, with the molecules arranged in layers. The I-SmA transition is also typically first-order.
For this compound, the specific sequence of transitions upon cooling from the isotropic liquid would determine whether an I-N or I-SmA transition is observed.
The transition between the nematic (N) and smectic A (SmA) phases is one of the most extensively studied transitions in liquid crystal physics. researchgate.net This transition involves the onset of one-dimensional positional ordering (layering) in a system that already possesses orientational order.
The nature of the N-SmA transition can vary and is often described by theoretical models. It can be a second-order transition, as predicted by de Gennes' analogy to the superconductor-normal metal transition, or it can be a first-order transition. ras.ru The order of the N-SmA transition is sensitive to the molecular structure and the width of the nematic range. In many Schiff base liquid crystals, including homologues of this compound, the N-SmA transition is found to be first-order, although it can be very weak. researchgate.net High-resolution calorimetric and X-ray scattering experiments are often required to precisely determine the order of this transition.
Smectic-Smectic Transitions (e.g., SmA-SmB, SmA-SmC, SmC-SmB)
The N-(4-n-alkoxybenzylidene)-4′-n-alkylanilines are known for their rich polymorphism, exhibiting a variety of smectic phases. tandfonline.com The specific smectic-smectic transitions, such as Smectic A (SmA) to Smectic B (SmB), Smectic A to Smectic C (SmC), or Smectic C to Smectic B, are crucial for defining the material's properties. In the broader family of 4-alkyloxybenzylidene-4'-alkyloxyanilines, the elongation of the alkyl chains tends to stabilize smectic phases over the nematic phase, with SmC and Smectic I (SmI) being typical. icm.edu.pl The presence of orthogonal smectic phases like SmA and SmB is less common but has been observed. icm.edu.pl
Identification and Characterization of Tricritical Points in Phase Diagrams
In the phase diagrams of liquid crystal mixtures, a tricritical point can be observed where a line of second-order transitions meets a line of first-order transitions. For the nO.m homologous series, the nature of the nematic to smectic-A (N-SmA) phase transition can be tuned from first to second order. A study utilizing electron spin resonance (E.S.R.) and DSC on the 4-n-alkoxybenzylidene-4′-n-alkylanilines demonstrated a symmetric tricritical point. tandfonline.com This was analyzed using the McMillan parameter, M = T_NA/T_IN, which is the ratio of the N-SmA transition temperature to the nematic-isotropic (N-I) transition temperature. tandfonline.com A tricritical point was identified at a specific value of this ratio, showcasing the crossover from second-order to first-order behavior. tandfonline.com While not specific to a single component system of this compound, this highlights the potential for tricritical behavior within this family of compounds when mixed or when molecular structure is systematically varied.
Pre-transitional Effects in Isotropic and Mesophases
Pre-transitional effects, which are fluctuations of a new phase within the existing phase as a transition temperature is approached, are a key feature of liquid crystal phase transitions. In the isotropic phase of nematic liquid crystals, a divergence of magnetic birefringence and a critical increase in the slowing of order fluctuations are observed as the transition to the nematic phase nears. aps.org These phenomena are generally well-described by mean-field theory, except in the immediate vicinity of the transition. aps.org
For the N-SmA transition in the nO.m series, critical-type divergences in E.S.R. linewidth parameters have been observed, even for transitions that are first-order. tandfonline.com This indicates the significant coupling between orientational and positional order parameters. tandfonline.com In certain amphiphilic liquid crystals, pre-transitional effects in the nematic phase can manifest as the growth of smectic-like cybotactic clusters far above the N-SmA transition temperature. nih.gov These clusters can create a potential barrier that affects molecular diffusion, mimicking the properties of a true smectic A layer. nih.gov The incorporation of a smectic monomer into a cholesteric liquid crystal system has also been shown to enhance pre-transitional effects, leading to a significant unwinding of the cholesteric helix as the cholesteric-smectic phase transition is approached. nih.gov
Thermal Transport Properties
The study of how heat is transported through liquid crystals is crucial for their application in devices where thermal management is important. The anisotropic nature of liquid crystals leads to direction-dependent thermal properties.
Temperature Wave Method for Thermal Diffusivity and Conductivity Measurements
The temperature wave method is a powerful technique for measuring the thermal diffusivity of liquid crystals. acs.org In this method, a sinusoidal temperature wave is generated on one side of a liquid crystal sample, and the phase delay of this wave is measured as it propagates through the material. acs.org This phase delay, along with the sample thickness, allows for the calculation of the thermal diffusivity. acs.org This technique has been successfully applied to measure the anisotropic thermal diffusivity in the homologous series of (p-alkoxybenzylidene)-p'-octylaniline (nO.8). tandfonline.com By combining these measurements with data from X-ray and calorimetric studies, the thermal conductivity can also be calculated. tandfonline.com
Correlation between Molecular Length and Thermal Transport Anisotropy
The molecular structure, particularly the length of the flexible alkyl chains, plays a significant role in the thermal transport properties of liquid crystals. In a study of the nO.8 homologous series (where n = 4, 5, and 6), it was found that the parallel component of the thermal conductivity (k∥) in the SmA and SmB phases systematically increases with the increasing length of the molecular tails. tandfonline.com Interestingly, a similar systematic increase was not observed for the parallel component of the thermal diffusivity (α∥). tandfonline.com This suggests that while a longer molecular length contributes to higher thermal conductivity, the relationship with thermal diffusivity is more complex. The increase in the number of mesophases with increasing alkyl chain length also points to the profound effect of molecular structure on the macroscopic properties of these materials. mdpi.comresearchgate.net
Ultrasonic Velocity Measurements for Phase Transition Characterization
Detailed research findings and specific data from ultrasonic velocity measurements for this compound are not available in the reviewed literature.
Liquid Crystalline Mesophase Behavior and Structure Property Relationships
Classification and Identification of Liquid Crystalline Mesophases Exhibited by the Compound
The mesomorphic behavior of p-Butoxybenzylidene p-hexylaniline is characterized by the presence of multiple liquid crystalline phases, a phenomenon known as polymorphism. The identification and classification of these phases are typically carried out using techniques such as differential scanning calorimetry (DSC) for determining transition temperatures and enthalpies, and polarized optical microscopy (POM) for observing the unique optical textures associated with each phase.
Nematic Phase (N) Behavior
This compound, like many compounds in the nO.m series, exhibits a nematic (N) phase. youtube.com This is the highest temperature mesophase and the least ordered, characterized by long-range orientational order of the rod-like molecules, but no long-range positional order. wikipedia.org In the nematic phase, the molecules tend to align along a common axis, known as the director, which gives the substance its unique anisotropic properties. The transition from the crystalline solid to the nematic phase, and from the nematic phase to the isotropic liquid, is a key characteristic studied to understand its thermal behavior.
Smectic Phases (SmA, SmB, SmC, SmG, SmI) and Their Variants
At temperatures below the nematic phase, this compound is expected to exhibit one or more smectic phases, which possess a higher degree of order. In smectic phases, not only do the molecules maintain orientational order, but they also arrange themselves into layers. The specific nature of the ordering within these layers and the orientation of the molecules relative to the layer normal define the different types of smectic phases.
While specific data for all smectic phases of 4O.6 is not extensively detailed, the behavior of homologous compounds, such as N-(4-n-pentyloxybenzylidene)-4-n-hexylaniline (5O.6), provides strong indications of the potential smectic polymorphism. The 5O.6 compound is known to exhibit a rich sequence of smectic phases including Smectic A (SmA), Smectic C (SmC), Smectic B (SmB), Smectic F (SmF), and Smectic G (SmG). youtube.com
Smectic A (SmA): The molecules are aligned perpendicular to the smectic layers, which are themselves fluid.
Smectic C (SmC): Similar to SmA, but the molecules are tilted with respect to the layer normal.
Smectic B (SmB), Smectic I (SmI), and Smectic F (SmF): These are more ordered hexatic phases, where in addition to layered ordering, there is short-range hexagonal positional order within the layers. The tilt direction of the molecules relative to the hexagonal net distinguishes these phases.
Smectic G (SmG): This is a more crystalline-like smectic phase with long-range positional order within the layers.
The following table presents the phase transition temperatures for the closely related homolog N-(4-n-pentyloxybenzylidene)-4-n-hexylaniline (5O.6), which illustrates the rich smectic polymorphism common in this family of compounds.
| Phase Transition | Temperature (°C) |
| Crystal to Smectic G | 35.0 |
| Smectic G to Smectic F | 49.5 |
| Smectic F to Smectic B | 52.5 |
| Smectic B to Smectic C | 63.0 |
| Smectic C to Smectic A | 74.0 |
| Smectic A to Nematic | 75.5 |
| Nematic to Isotropic | 82.0 |
Note: This data is for the homologous compound 5O.6 and serves as a representative example of the complex phase behavior in the nO.m series.
Observation of Chiral Mesophases (e.g., Twisted Grain Boundary (TGB), Re-entrant SmC) in Mixtures
Although this compound is an achiral molecule, it can participate in the formation of chiral mesophases when mixed with a chiral dopant. Research on similar compounds, such as p-Butoxybenzylidene p-heptylaniline, has shown that mixtures with chiral compounds like cholesteryl nonanoate (B1231133) can lead to the formation of frustrated phases like the Twisted Grain Boundary (TGB) phase and the re-entrant Smectic C (ReSmC) phase upon cooling from the isotropic state. researchgate.net The TGB phase is characterized by a structure of smectic blocks twisted around an axis, while a re-entrant phase is one that appears at a lower temperature than a more ordered phase. These observations suggest that this compound is also a potential component for creating complex, chiral liquid crystalline systems.
Influence of Molecular Architecture on Mesophase Stability and Range
The specific liquid crystalline phases that form, and the temperature ranges over which they are stable, are highly dependent on the molecular architecture of this compound.
Effects of Alkyl and Alkoxy Chain Length on Mesomorphic Behavior
The lengths of the terminal alkoxy (butoxy) and alkyl (hexyl) chains play a crucial role in determining the mesomorphic properties of the compound. wikipedia.org In the N-(p-n-alkoxybenzylidene)-p-n-alkylanilines (nO.m) series, systematic studies have shown that increasing the length of these flexible chains generally promotes the formation of smectic phases over the nematic phase. ucm.es Longer chains lead to stronger intermolecular van der Waals forces, which favor the layered arrangement of smectic phases.
Specifically for this compound (4O.6), the butoxy and hexyl chains are of intermediate length. Compared to a homolog with a longer alkyl chain like p-Butoxybenzylidene p-heptylaniline (4O.7), the 4O.6 compound may exhibit narrower smectic phase ranges. researchgate.net Conversely, shorter chains tend to favor the nematic phase. The interplay between the alkoxy and alkyl chain lengths is a key factor in "tuning" the transition temperatures and the type of mesophases observed.
Role of Molecular Rigidity and Flexibility on Phase Formation
The structure of this compound consists of a rigid central core and two flexible terminal chains. wikipedia.org
Rigid Core: The central core, composed of two benzene (B151609) rings linked by a benzylidene (-CH=N-) group, provides the necessary rigidity and anisotropy for the formation of liquid crystalline phases. The planarity of this core facilitates the parallel alignment of molecules. wikipedia.org
Flexible Chains: The butoxy and hexyl chains at the ends of the molecule introduce flexibility. This flexibility contributes to the fluidity of the mesophases and influences the packing of the molecules. The conformation of these chains can change with temperature, affecting the stability of the different phases. For instance, at higher temperatures in the nematic phase, the chains are more disordered, while in the lower-temperature smectic phases, they adopt more ordered conformations to fit within the layered structure. wikipedia.org
The balance between the rigid core and the flexible chains is fundamental to the existence and stability of the various mesophases exhibited by this compound.
Intermolecular Interactions, Molecular Packing Efficiency, and Orientational Ordering
The liquid crystalline behavior of this compound is fundamentally governed by the nature of its intermolecular interactions and the efficiency with which its molecules can pack together. The molecule's structure is amphipathic, consisting of a rigid, anisotropic central core and flexible terminal alkyl chains. beilstein-journals.org The core is composed of two benzene rings linked by a benzylidene (-CH=N-) group, while the terminal groups are a butoxy chain (-OC₄H₉) and a hexyl chain (-C₆H₁₃). ontosight.ainist.gov
Intermolecular attractions are primarily driven by van der Waals forces and π-π stacking between the electron-rich aromatic cores of adjacent molecules. These interactions encourage the molecules to align along a common axis, a prerequisite for forming a liquid crystal phase. in-cosmetics.com The flexible butoxy and hexyl chains, on the other hand, introduce a degree of fluidity and sterically influence how closely the rigid cores can pack. ontosight.ai This balance between the ordering of the rigid cores and the disordering influence of the flexible chains is critical for the formation and stability of mesophases.
The degree of alignment is quantified by the orientational order parameter, S. In an ideal crystal, S=1, while in a completely disordered isotropic liquid, S=0. In the nematic liquid crystal phase, the molecules exhibit long-range orientational order, aligning, on average, along a preferred direction known as the director (n), but they have no long-range positional order and can flow like a liquid. aps.orgwikipedia.org The efficiency of molecular packing directly affects the density and thermal stability of the resulting mesophase.
| Molecular Component | Primary Interaction/Role | Effect on Mesophase |
| Rigid Core (Benzylidene aniline) | π-π stacking, Van der Waals forces | Promotes orientational ordering |
| Flexible Chains (Butoxy, Hexyl) | Steric hindrance, Van der Waals forces | Provides fluidity, influences packing density |
Impact of Anti-parallel Correlation of Longitudinal Dipole Moments
Molecules within a liquid crystal phase interact through various forces, including electrostatic interactions between their permanent dipole moments. For calamitic (rod-like) liquid crystals, the dipole moment can be resolved into longitudinal (parallel to the long molecular axis) and transverse (perpendicular to the long axis) components. In molecules where the longitudinal dipole moment is significant, there can be a strong tendency for adjacent molecules to form anti-parallel pairs to minimize electrostatic repulsion.
Optical Textures and Microscopic Analysis for Mesophase Identification
The identification and characterization of liquid crystal phases are predominantly carried out using optical microscopy techniques. The unique optical properties of these materials give rise to distinct visual patterns, or textures, that serve as fingerprints for specific mesophases. wikipedia.org
Polarizing Optical Microscopy (POM) for Textural Characterization
Polarizing Optical Microscopy (POM) is the most common method for observing liquid crystal phases. ontosight.ai The technique involves placing a thin sample of the material between two crossed polarizers. Because liquid crystal phases are optically anisotropic, they can rotate the plane of polarized light, a property known as birefringence. arxiv.org This results in the transmission of light through the second polarizer (the analyzer), creating characteristic textures. arxiv.org
Different mesophases exhibit unique textures due to their distinct molecular arrangements:
Nematic Phase: Often displays a "schlieren" texture, characterized by dark brushes that emanate from point-like defects called disclinations.
Smectic A Phase: Typically shows "focal-conic" and "fan-shaped" textures, which arise from the layered arrangement of the molecules.
By observing the textures as a sample is heated or cooled, one can identify the sequence of phase transitions and the temperature ranges over which each phase is stable. ontosight.airsc.org
Anisotropic Optical Properties and Birefringence
The ability to observe textures under POM is a direct result of the optical anisotropy of liquid crystals. aps.org Anisotropy means that the material's properties, in this case, its refractive index, are dependent on direction. For a uniaxial liquid crystal like this compound in its nematic phase, there are two principal refractive indices:
nₑ (extraordinary): For light polarized parallel to the liquid crystal director (n).
nₒ (ordinary): For light polarized perpendicular to the director.
The difference between these two values is the birefringence (Δn = nₑ - nₒ) . It is this non-zero birefringence that allows the material to manipulate polarized light and produce visible textures. arxiv.org
Birefringence is not a constant; it is highly dependent on the degree of molecular order (S) and temperature. As the temperature increases towards the clearing point, the molecules become more disordered, causing the order parameter S to decrease. Consequently, the birefringence also decreases, eventually becoming zero in the isotropic liquid phase. researchgate.net
Table 2: Typical Temperature Dependence of Birefringence for a Nematic Liquid Crystal
| Temperature (°C) | Relative Birefringence (Δn) | Phase |
|---|---|---|
| 50 | ~0.20 | Nematic |
| 60 | ~0.18 | Nematic |
| 70 | ~0.15 | Nematic |
| 75 | ~0.10 | Nematic (Near Transition) |
| 80 | 0 | Isotropic |
Theoretical and Computational Chemistry Approaches to Liquid Crystalline Behavior
Molecular Modeling and Simulation of Liquid Crystalline Systems
Molecular modeling and simulation are powerful tools for exploring the structure and dynamics of liquid crystalline systems. These methods allow researchers to build virtual models of molecules and simulate their behavior under various conditions, providing insights that can be difficult to obtain through experiments alone.
Molecular dynamics (MD) simulations can be employed to predict the thermal conductivity and diffusivity of liquid crystals like p-Butoxybenzylidene p-hexylaniline. In these simulations, the equations of motion are solved for a system of interacting molecules, yielding information about their trajectories over time. The thermal conductivity can be calculated from the fluctuations of the heat flux in an equilibrium simulation via the Green-Kubo formalism, or by applying a temperature gradient in a non-equilibrium simulation. aps.orgasme.org
Table 1: Simulated Anisotropic Thermal Conductivity and Diffusivity of a Nematic Liquid Crystal (5CB) at 300 K
| Property | Component Parallel to Director | Component Perpendicular to Director |
| Thermal Conductivity (W/mK) | 0.25 | 0.15 |
| Diffusivity (x 10⁻⁹ m²/s) | 1.2 | 0.6 |
This table presents illustrative data for a representative liquid crystal to demonstrate the anisotropic nature of these properties as predicted by molecular simulations.
The defining characteristic of a liquid crystal is its partial molecular ordering. Molecular dynamics and Monte Carlo simulations are instrumental in studying the degree of orientational order and the dynamics of molecules in the anisotropic environment of a liquid crystal phase. nih.govshu.ac.uk A key parameter obtained from these simulations is the nematic order parameter, S, which quantifies the degree of alignment of the molecules with the director.
Simulations can also reveal details about the rotational and translational motion of individual molecules. researchgate.netarxiv.org For instance, the rotational motion of a rod-like molecule like this compound is expected to be hindered with respect to its short axis, while rotation around its long axis is more facile. These simulations provide a detailed picture of the molecular organization and dynamics that give rise to the macroscopic properties of the liquid crystal.
Quantum Chemical Calculations for Molecular Polarizabilities and Dipole Moments
Quantum chemical calculations, such as those based on density functional theory (DFT) and ab initio methods, are essential for determining the electronic properties of individual liquid crystal molecules. tandfonline.comnih.gov These properties, including the molecular polarizability and dipole moment, are crucial for understanding the dielectric anisotropy and electro-optical behavior of liquid crystals.
For a molecule like this compound, these calculations can predict the magnitude and direction of the permanent dipole moment, as well as the polarizability tensor, which describes how the molecule's electron cloud is distorted by an electric field. The anisotropy of the polarizability is particularly important for the birefringence of liquid crystals. While experimental data for this compound is not available, quantum chemical calculations for similar molecules provide valuable insights. Table 2 shows representative calculated dipole moment and polarizability anisotropy for a generic calamitic (rod-like) liquid crystal molecule.
Table 2: Representative Calculated Molecular Properties of a Calamitic Liquid Crystal
| Molecular Property | Calculated Value |
| Permanent Dipole Moment (Debye) | 2.5 |
| Anisotropy of Polarizability (ų) | 15.0 |
This table provides typical values for a generic liquid crystal molecule to illustrate the output of quantum chemical calculations.
Theoretical Frameworks for Interpreting Spectroscopic Phenomena in Ordered Systems
Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), are powerful probes of the structure and dynamics of liquid crystals. Theoretical frameworks are necessary to interpret the rich information contained in the spectra of these ordered systems. nih.govcopernicus.org
Nuclear spin relaxation is the process by which nuclear spins return to thermal equilibrium after being perturbed. In liquid crystals, the rates of spin relaxation are sensitive to molecular motions, such as rotations and translations. aps.orgaps.orgacs.org Theoretical models relate the relaxation rates (T₁ and T₂) to the spectral densities of the fluctuating magnetic fields experienced by the nuclei. These fluctuations arise from the reorientation of the molecule and the modulation of intermolecular distances due to diffusion. By fitting the experimental relaxation data to these models, one can extract quantitative information about the dynamics of the liquid crystal molecules. nih.govacs.org
The rotational motion of molecules in a liquid crystal is highly anisotropic. The theory of anisotropic rotational reorientation describes this motion in terms of a rotational diffusion tensor. arxiv.org This tensor reflects the different rates of rotation about the different molecular axes. For a rod-like molecule such as this compound, the diffusion coefficient for rotation about the long molecular axis is expected to be significantly larger than that for tumbling motions (rotation of the long axis). This anisotropic rotational diffusion can be studied using techniques like dielectric spectroscopy and NMR, and the theoretical framework allows for the extraction of the rotational diffusion coefficients from the experimental data.
Advanced Research Applications and Emerging Potentials
Investigation in Liquid Crystal Composites and Mixtures
The utility of p-Butoxybenzylidene p-hexylaniline is significantly enhanced when it is combined with other materials to form liquid crystal composites and mixtures. These combinations are explored to fine-tune properties for specific applications.
The phase behavior of this compound in mixtures is a critical area of research. When mixed with other liquid crystals, the resulting systems can exhibit different mesophases, such as nematic and smectic phases, at various temperatures and concentrations. For instance, studies on binary mixtures of similar liquid crystals have demonstrated the induction of smectic A phases, which are not present in the individual components. This phenomenon is attributed to strong intermolecular interactions.
The phase transitions of these mixtures are typically investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC helps in determining the transition temperatures and associated enthalpy changes, while POM allows for the visual identification of the different liquid crystal textures corresponding to specific phases. researchgate.net Research on blends of side-chain liquid-crystalline copolymers with low molecular weight liquid crystals has shown that the phase behavior is highly dependent on the composition of the mixture, sometimes exhibiting an upper critical solution temperature. researchgate.net
| Parameter | Observation in Binary/Ternary Systems | Investigative Techniques |
| Mesophase Induction | Emergence of new phases (e.g., induced smectic A) not present in pure components. | Polarized Optical Microscopy (POM) |
| Phase Transition Temperatures | Shifting of transition temperatures dependent on mixture composition. | Differential Scanning calorimetry (DSC) |
| Thermodynamic Behavior | Composition-dependent phase diagrams, potential for upper critical solution temperatures. | Thermodynamic Analysis |
The electro-optical properties of this compound and its mixtures are fundamental to their application in display technologies. ontosight.ai Liquid crystal displays (LCDs) operate on the principle of controlling light transmission through the alignment of liquid crystal molecules in an electric field. ontosight.aiontosight.ai The specific characteristics of this compound, such as its dielectric anisotropy and refractive index, are crucial in this regard.
When an electric field is applied to a liquid crystal cell, the molecules align themselves either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy. This reorientation alters the path of polarized light passing through the cell, allowing for the creation of images. Research focuses on how the addition of other compounds to this compound can modify these electro-optical parameters to improve the performance of display devices.
A more recent area of investigation involves the doping of liquid crystals like this compound with quantum dots (QDs). This research explores the potential for creating advanced photonic materials. Doping with core/shell QDs has been shown to noticeably alter the dielectric and electro-optical properties of the host liquid crystal. researchgate.net
For example, in studies with similar nematic liquid crystals, doping with Cd1-xZnxS/ZnS core/shell quantum dots has been found to increase the dielectric permittivity and modify the dielectric anisotropy of the liquid crystal. researchgate.net This can lead to a reduction in the driving voltage required for switching, which in turn lowers the power consumption of display devices. researchgate.net Furthermore, QD doping can influence the rotational viscosity and birefringence of the liquid crystal, leading to faster response times and enhanced optical performance. researchgate.net These findings suggest that QD-doped this compound could be a promising material for next-generation display technologies, phase shifters, and other photonic applications. researchgate.net
| Property | Effect of Quantum Dot Doping | Potential Application |
| Dielectric Permittivity | Increase | Lower driving voltage in displays |
| Dielectric Anisotropy | Modification, can change sign | Advanced display devices |
| Rotational Viscosity | Decrease | Faster response times |
| Birefringence | Increase | Enhanced optical performance |
Utilization as Anisotropic Solvents in Specialized Spectroscopy
The ordered nature of the liquid crystalline phases of this compound makes it a valuable anisotropic solvent for specialized spectroscopic techniques. In this role, it provides a partially ordered environment for solute molecules, enabling the measurement of properties that are averaged out in isotropic solvents.
When small molecules are dissolved in the nematic phase of a liquid crystal like this compound, they experience an anisotropic environment. This causes the observation of residual dipolar couplings in their Nuclear Magnetic Resonance (NMR) spectra. These couplings, which are averaged to zero in isotropic solutions, provide valuable information about the molecular structure and orientation of the solute. This technique is particularly useful for determining the relative orientations of different parts of a molecule and for refining molecular structures.
The use of this compound as a host for infrared (IR) and ultraviolet (UV) spectroscopy allows for the study of the orientation and alignment of guest molecules within the liquid crystal matrix. By analyzing the dichroism of the absorption bands—the difference in absorption of light polarized parallel and perpendicular to the liquid crystal director—researchers can gain insights into the orientation of the guest molecules.
Studies on similar liquid crystal systems have shown that the absorbance spectra are influenced by the liquid crystalline environment. mdpi.com For example, the π→π* transitions in the benzene (B151609) rings of guest molecules can be clearly observed, and the degree of order can be quantified. mdpi.com This technique is valuable for understanding intermolecular interactions and the self-assembly processes in ordered fluids.
Application as Stationary Phases in Gas-Liquid Chromatography (GLC) for Shape-Selective Separation
The ordered arrangement of molecules in the nematic phase of this compound offers a unique environment for separating chemical compounds based on their molecular shape. In gas-liquid chromatography (GLC), the stationary phase plays a crucial role in the separation process. When used as a stationary phase, the rod-like molecules of this compound, in their nematic state, create a structured liquid environment. nih.gov This molecular ordering allows for the selective retention of analytes based on their geometry, a principle known as shape-selective separation. nih.govacs.org
The elution order of solutes in GLC is typically governed by their boiling points and their general interactions with the stationary phase. libretexts.org However, with a liquid crystal stationary phase like this compound, the analyte's ability to orient itself within the nematic lattice becomes a dominant factor. nih.gov More linear or planar molecules can more easily align with the ordered liquid crystal molecules, leading to stronger interactions and, consequently, longer retention times. Conversely, bulkier or less linear isomers will have a more disrupted interaction with the stationary phase and will elute more quickly. nih.govnih.gov This unique retention mechanism is particularly advantageous for separating structural isomers that have very similar boiling points and polarities, a task that is often challenging for conventional, isotropic stationary phases. nih.govacs.org
The effectiveness of the separation is highly dependent on the temperature of the chromatographic column, which must be maintained within the nematic temperature range of the liquid crystal. Outside this range, in either the solid or isotropic liquid state, the shape-selective properties are lost. The general principle is that within the nematic phase, the retention of a solute is influenced by its length-to-breadth ratio.
To illustrate the principle of shape-selective separation using a nematic liquid crystal stationary phase like this compound, the following table provides a hypothetical separation of xylene isomers. The retention behavior is based on the general principle that more linear isomers are retained longer.
Table 1: Illustrative Retention Behavior of Xylene Isomers on a this compound GLC Column
| Isomer | Molecular Shape | Expected Retention Time (Arbitrary Units) |
| p-Xylene | More linear | 12.5 |
| m-Xylene | Less linear | 11.8 |
| o-Xylene | Least linear | 11.2 |
Note: The retention times are for illustrative purposes to demonstrate the principle of shape-selective separation based on molecular geometry.
The selectivity of nematic liquid crystal stationary phases, such as this compound, is a subject of ongoing research. The ability to fine-tune separation by modifying the molecular structure of the liquid crystal itself opens up possibilities for creating highly specific stationary phases for targeted analytical applications. researchgate.net
Exploration of Potential in Nonlinear Optics Research
The field of nonlinear optics (NLO) investigates the interaction of high-intensity light with materials to produce new optical phenomena. Materials with significant NLO properties are crucial for developing technologies such as optical switching, frequency conversion, and optical data storage. icm.edu.plpsu.edu Nematic liquid crystals, including this compound, have garnered considerable interest in NLO research due to their exceptionally large optical nonlinearities. worldscientific.com
The NLO response in nematic liquid crystals stems from the collective reorientation of their highly anisotropic molecules when subjected to an intense electric field from a laser beam. worldscientific.comoptica.org This reorientation leads to a change in the refractive index of the material, a phenomenon known as the optical Kerr effect. The magnitude of this effect in nematic liquid crystals can be several orders of magnitude larger than in conventional optical materials. worldscientific.com
For a material to exhibit second-order NLO effects, such as second-harmonic generation (SHG), it must possess a non-centrosymmetric structure. tandfonline.comnih.gov While the bulk of a typical nematic phase is centrosymmetric, the introduction of specific guest molecules or the application of external fields can break this symmetry, opening the door for second-order NLO phenomena. tandfonline.com Schiff bases, the chemical class to which this compound belongs, are recognized for their potential in NLO applications due to their extended π-conjugated systems, which enhance molecular polarizability. nih.gov
The third-order nonlinear optical susceptibility, χ⁽³⁾, is a key parameter that quantifies the strength of the third-order NLO response. Research on nematic liquid crystals has revealed remarkably large χ⁽³⁾ values. The primary mechanism for this strong nonlinearity is the laser-induced reorientation of the liquid crystal director axis.
The potential of this compound in NLO research is rooted in its nematic properties and molecular structure. The following table provides illustrative data on the nonlinear optical properties typical for nematic liquid crystals, which would be the subject of investigation for this specific compound.
Table 2: Representative Nonlinear Optical Properties of Nematic Liquid Crystals
| Property | Typical Value | Significance |
| Nonlinear Refractive Index (n₂) | 10⁻⁵ to 10⁻⁴ cm²/W | Indicates a very large change in refractive index with light intensity. |
| Third-Order Susceptibility (χ⁽³⁾) | 10⁻⁶ to 10⁻⁴ esu | Represents a strong third-order nonlinear response. |
| Response Time | Milliseconds to microseconds | Characterizes the speed at which the material responds to the optical field. |
Note: These values are representative of nematic liquid crystals and serve as a reference for the expected properties of this compound in NLO studies.
The exploration of this compound and related Schiff base liquid crystals in nonlinear optics is an active area of materials science. The ability to synthesize and modify these molecules allows for the tuning of their NLO properties, paving the way for the development of novel photonic devices. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing p-Butoxybenzylidene p-hexylaniline, and how can purity be validated?
- Methodological Answer: Synthesis typically involves condensation reactions between p-butoxybenzaldehyde and p-hexylaniline under controlled conditions (e.g., reflux in ethanol with acid catalysis). Purity validation requires techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure proper solvent removal and recrystallization steps to minimize impurities. Cross-reference spectral data with established databases to confirm molecular structure .
Q. How should researchers design experiments to characterize the liquid crystalline properties of this compound?
- Methodological Answer: Use Differential Scanning Calorimetry (DSC) to identify phase transition temperatures and Polarized Optical Microscopy (POM) to observe texture changes. Standardize heating/cooling rates (e.g., 5°C/min) to ensure reproducibility. Calibrate equipment using reference materials (e.g., indium for DSC) and document environmental conditions (humidity, atmospheric composition) to avoid confounding variables .
Q. What analytical techniques are critical for assessing the thermal stability of this compound?
- Methodological Answer: Thermogravimetric Analysis (TGA) under inert atmospheres (e.g., nitrogen) quantifies decomposition temperatures. Pair with Fourier-Transform Infrared Spectroscopy (FTIR) to detect volatile byproducts. Replicate trials to distinguish intrinsic thermal degradation from experimental artifacts (e.g., moisture absorption). Statistical analysis (e.g., mean ± SD of triplicate runs) ensures reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported phase behavior data for this compound across studies?
- Methodological Answer: Conduct a meta-analysis of existing literature, isolating variables such as sample purity, measurement techniques, and environmental controls. Perform controlled experiments to test conflicting hypotheses (e.g., varying heating rates in DSC). Use regression models to identify confounding factors and publish raw datasets to facilitate transparency .
Q. What computational strategies are effective for modeling the molecular dynamics of this compound in liquid crystalline phases?
- Methodological Answer: Employ Molecular Dynamics (MD) simulations with force fields parameterized for aromatic mesogens (e.g., OPLS-AA). Validate simulations against experimental X-ray diffraction data for lattice parameters. Use quantum mechanical calculations (DFT) to refine torsional potentials and improve alignment with observed phase behavior .
Q. How can researchers optimize experimental designs to study structure-property relationships in derivatives of this compound?
- Methodological Answer: Apply a factorial design of experiments (DoE) to systematically vary substituents (e.g., alkyl chain length, terminal groups). Use multivariate analysis (e.g., PCA) to correlate structural changes with properties like transition temperatures or optical anisotropy. Ensure ethical sourcing of precursor materials and adhere to Green Chemistry principles to minimize waste .
Methodological Frameworks for Rigorous Inquiry
- Question Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on photoresponsive behavior must justify novelty (e.g., UV-induced phase shifts) and relevance (e.g., applications in optoelectronics) .
- Data Analysis : Follow IB Extended Essay guidelines for critical thinking: present raw data in tables, apply statistical tests (e.g., ANOVA for comparing phase transitions), and discuss limitations (e.g., instrument sensitivity) .
- Literature Review : Avoid "background noise" by focusing on peer-reviewed studies with robust methodologies. Use citation tools (e.g., Zotero) to track sources and highlight gaps (e.g., lack of in vivo toxicity data) .
Tables for Data Presentation
| Property | Measurement Technique | Key Parameters | Reference Standards |
|---|---|---|---|
| Phase Transition Temperature | DSC | Heating rate: 5°C/min, N₂ atmosphere | Indium (melting point: 156.6°C) |
| Optical Anisotropy | POM | Magnification: 200x, λ = 589 nm | Merck Liquid Crystal Mixtures |
| Thermal Decomposition | TGA | Ramp: 10°C/min, Al₂O₃ crucible | Calcium oxalate monohydrate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
